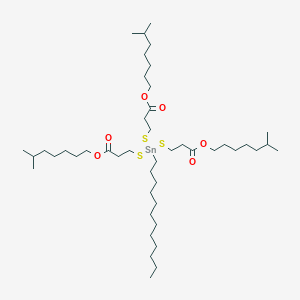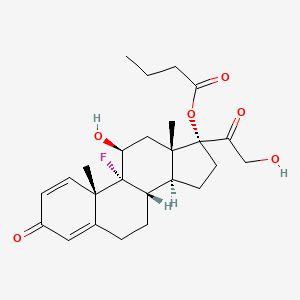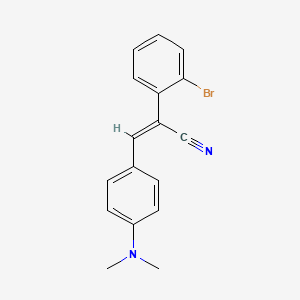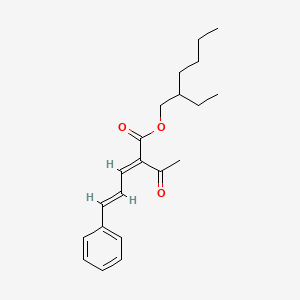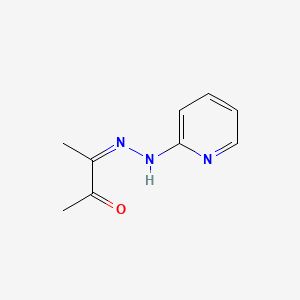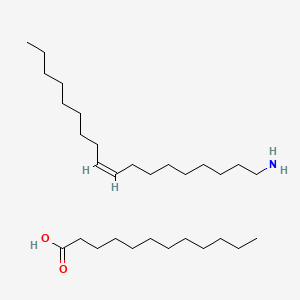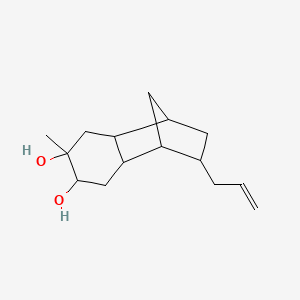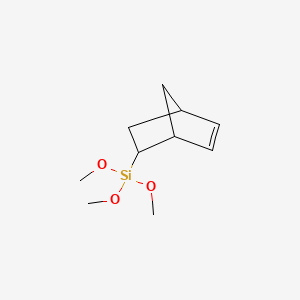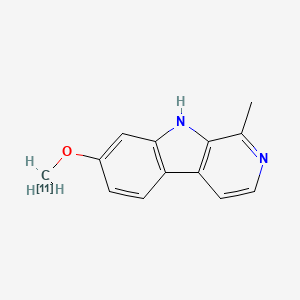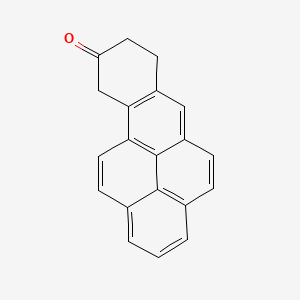
Benzo(a)pyren-9(8H)-one, 7,10-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)pyren-9(8H)-one, 7,10-dihydro- is a polycyclic aromatic hydrocarbon (PAH) derivative PAHs are organic compounds containing multiple aromatic rings They are known for their presence in fossil fuels and their formation during the incomplete combustion of organic matter
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyren-9(8H)-one, 7,10-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The aromatic rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens) for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Benzo(a)pyren-9(8H)-one, 7,10-dihydro- has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological molecules and potential effects on living organisms.
Medicine: Explored for its potential therapeutic applications and its role in understanding the mechanisms of certain diseases.
Industry: Utilized in the development of materials and processes that involve PAHs.
Mechanism of Action
The mechanism by which Benzo(a)pyren-9(8H)-one, 7,10-dihydro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may activate or inhibit specific pathways, leading to various biological outcomes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: A well-known PAH with similar structural features.
Chrysene: Another PAH with multiple aromatic rings.
Anthracene: A simpler PAH with three fused benzene rings.
Uniqueness
Benzo(a)pyren-9(8H)-one, 7,10-dihydro- is unique due to its specific structure and the presence of functional groups that differentiate it from other PAHs
Properties
CAS No. |
17573-26-1 |
|---|---|
Molecular Formula |
C20H14O |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
8,10-dihydro-7H-benzo[a]pyren-9-one |
InChI |
InChI=1S/C20H14O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-5,7,9-10H,6,8,11H2 |
InChI Key |
ORNXJUOVWRNIJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



